Cas no 1313426-13-9 (2-(5-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
![2-(5-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure](https://www.kuujia.com/scimg/cas/1313426-13-9x500.png)
2-(5-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 2-(5-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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- Inchi: 1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-12(11(9)16)18-8-7-17-10/h5-6H,7-8H2,1-4H3
- InChI Key: XXCDSNCSWHBOBO-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(B3OC(C)(C)C(C)(C)O3)C(F)=C2OCC1
2-(5-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-375808-1.0g |
2-(5-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1313426-13-9 | 95.0% | 1.0g |
$971.0 | 2025-03-16 | |
Enamine | EN300-375808-5.0g |
2-(5-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1313426-13-9 | 95.0% | 5.0g |
$2816.0 | 2025-03-16 | |
Enamine | EN300-375808-2.5g |
2-(5-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1313426-13-9 | 95.0% | 2.5g |
$1903.0 | 2025-03-16 | |
Enamine | EN300-375808-0.5g |
2-(5-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1313426-13-9 | 95.0% | 0.5g |
$933.0 | 2025-03-16 | |
Enamine | EN300-375808-0.1g |
2-(5-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1313426-13-9 | 95.0% | 0.1g |
$855.0 | 2025-03-16 | |
Enamine | EN300-375808-10.0g |
2-(5-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1313426-13-9 | 95.0% | 10.0g |
$4176.0 | 2025-03-16 | |
Enamine | EN300-375808-0.05g |
2-(5-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1313426-13-9 | 95.0% | 0.05g |
$816.0 | 2025-03-16 | |
Enamine | EN300-375808-0.25g |
2-(5-fluoro-2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1313426-13-9 | 95.0% | 0.25g |
$893.0 | 2025-03-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1905803-1g |
2-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1313426-13-9 | 98% | 1g |
¥13699.00 | 2024-08-09 |
2-(5-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Additional information on 2-(5-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction to 2-(5-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1313426-13-9)
2-(5-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 1313426-13-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of borylated heterocycles, which are widely recognized for their utility in synthetic chemistry and drug development. The presence of a fluoro-substituted benzo[b][1,4]dioxin moiety and a tetramethyl-dioxaborolane group imparts unique reactivity and structural properties that make it a valuable intermediate in the synthesis of complex molecules.
The benzo[b][1,4]dioxin scaffold is a well-studied structural motif in medicinal chemistry due to its ability to interact with biological targets in a highly specific manner. The introduction of a fluoro-group at the 5-position enhances the metabolic stability and binding affinity of the molecule, making it an attractive candidate for further derivatization. The borylated dioxaborolane component serves as a versatile handle for cross-coupling reactions, enabling the construction of larger and more intricate molecular frameworks. These features have positioned this compound as a promising building block in the development of novel therapeutic agents.
In recent years, there has been growing interest in the application of fluoro-substituted benzo[b][1,4]dioxins in medicinal chemistry. These compounds have been explored for their potential as kinase inhibitors, anticancer agents, and antimicrobial agents. The fluorine atom's ability to modulate electronic properties and influence pharmacokinetic profiles has made it a preferred substituent in drug design. Specifically, the fluoro-benzo[b][1,4]dioxin core has been investigated for its activity against various targets, including protein kinases and enzymes involved in cancer cell proliferation.
The tetramethyl-dioxaborolane moiety in this compound is particularly noteworthy for its role in facilitating transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in synthetic organic chemistry and are widely used to construct carbon-carbon bonds. The borylated borolane group can be readily converted into other functional groups through palladium-catalyzed reactions such as Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. This reactivity makes it an invaluable intermediate for the synthesis of biaryl compounds and other complex structures.
Recent advancements in synthetic methodologies have further highlighted the utility of this compound. For instance, recent studies have demonstrated the use of 2-(5-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a precursor in the synthesis of novel anticancer agents. Researchers have leveraged its borylated dioxaborolane group to introduce diverse substituents onto the benzo[b][1,4]dioxin core through cross-coupling reactions. These modifications have led to the discovery of new compounds with enhanced biological activity and improved pharmacokinetic properties.
The incorporation of fluoro-substituents has been particularly effective in enhancing the potency and selectivity of these derivatives. Fluorine's ability to influence molecular interactions at the atomic level has been exploited to improve binding affinity to biological targets. Additionally, fluorine atoms can enhance metabolic stability by preventing unwanted degradative pathways. These attributes have made fluoro-benzo[b][1,4]dioxins valuable scaffolds for drug discovery efforts.
Moreover,the tetramethyl-dioxaborolane group has been utilized to develop novel synthetic strategies that enable efficient access to complex molecular architectures. For example, recent studies have employed this compound as a key intermediate in the synthesis of polycyclic heterocycles with potential therapeutic applications. The ability to perform multiple cross-coupling reactions on this scaffold has allowed chemists to construct highly functionalized molecules with precise control over stereochemistry.
The growing body of literature on fluoro-substituted benzo[b][1,4]dioxins underscores their importance as pharmacophores in drug discovery. These compounds have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects。 The structural versatility offered by this class of molecules makes them ideal candidates for further exploration in medicinal chemistry.
In conclusion, 2-(5-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yi)-4,4,5,5-tetramethyl-l,3,2-dioxaborolane (CAS No.1313426-13-9) is a multifunctional compound with significant potential in pharmaceutical research. Its unique structural features, including the fluoro-substituted benzo[b][1,4]dioxin core and the tetramethyl-dioxaborolane group, make it a valuable intermediate for synthesizing complex molecules. The reactivity of this compound enables diverse chemical transformations, making it an indispensable tool for chemists engaged in drug development. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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